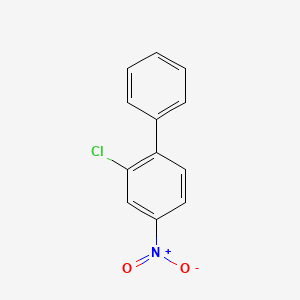

2-Chloro-4-nitrobiphenyl

Description

2-Chloro-4-nitrobiphenyl (C₁₂H₈ClNO₂) is a biphenyl derivative featuring a chlorine substituent at the 2-position and a nitro group (-NO₂) at the 4-position of the aromatic ring. This compound belongs to a class of halogenated nitroaromatic compounds, which are of interest due to their applications in organic synthesis, agrochemicals, and materials science. The electron-withdrawing nitro group and chlorine atom influence its reactivity, solubility, and stability, making it distinct from simpler biphenyl derivatives.

Propriétés

Formule moléculaire |

C12H8ClNO2 |

|---|---|

Poids moléculaire |

233.65 g/mol |

Nom IUPAC |

2-chloro-4-nitro-1-phenylbenzene |

InChI |

InChI=1S/C12H8ClNO2/c13-12-8-10(14(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8H |

Clé InChI |

CCRSECCNOMQGDJ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

To contextualize 2-Chloro-4-nitrobiphenyl, we compare it with three related compounds: 4-Chlorobiphenyl-2',3',4',5',6'-d₅ (deuterated analog), 2-Chloro-4-phenylphenol, and 4-Nitrobiphenyl. Key differences in molecular structure, physicochemical properties, and applications are highlighted below.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural and Functional Differences

- Nitro vs. Hydroxyl Groups: The nitro group in this compound increases its electrophilicity compared to 2-Chloro-4-phenylphenol, which has a hydroxyl group. This difference impacts solubility; the phenolic -OH in 2-Chloro-4-phenylphenol enhances water solubility, whereas this compound is likely more lipophilic .

- Deuterated Analog : 4-Chlorobiphenyl-d₅, a deuterated compound, exhibits isotopic stability, making it valuable in mass spectrometry and environmental tracking. Its molecular weight (193.68) is lower due to deuterium substitution .

Reactivity and Stability

- Electron-Withdrawing Effects : The nitro group in this compound deactivates the aromatic ring, directing further substitutions to meta positions. In contrast, 4-Nitrobiphenyl lacks the chlorine substituent, altering its electronic profile and reactivity.

Research Findings and Gaps

- Synthetic Utility : this compound’s nitro group facilitates nitro-reduction reactions, enabling access to amines for pharmaceutical intermediates.

- Data Limitations : Direct studies on this compound are sparse; most inferences derive from structural analogs. Further research is needed to elucidate its spectroscopic data, toxicity, and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.